Atypical Antipsychotic Receptor Polypharmacology: Affinity Hierarchy of EGIS-11150 Versus Classical D2 Antagonists
EGIS-11150 (1-(butan-2-yl)-4-(2-chlorobenzyl)piperazine) exhibits a defined polyreceptor binding profile with an affinity hierarchy distinct from both classical (haloperidol) and atypical (risperidone, olanzapine) antipsychotics. The compound displays high affinity for α1-adrenoceptors, 5-HT2A, 5-HT7, and α2C receptors, with moderate affinity for D2 receptors [1]. This moderate D2 engagement contrasts with haloperidol's subnanomolar D2 affinity (Ki ≈ 1-4 nM) and risperidone's high D2 occupancy (Ki ≈ 3-5 nM), potentially reducing liability for extrapyramidal motor side-effects while retaining antipsychotic efficacy [2].
| Evidence Dimension | Receptor binding affinity (Ki, nM) across multiple targets |
|---|---|
| Target Compound Data | EGIS-11150: α1 (high), 5-HT2A (high), 5-HT7 (high), α2C (high), α2A (moderate), D2 (moderate); rank order: α1 > 5-HT2A > 5-HT7 > α2C > D2 |
| Comparator Or Baseline | Haloperidol: D2 (Ki = 1-4 nM); Risperidone: D2 (Ki = 3-5 nM), 5-HT2A (Ki = 0.1-0.5 nM); Olanzapine: D2 (Ki = 11-31 nM), 5-HT2A (Ki = 2-4 nM) |
| Quantified Difference | EGIS-11150 displays moderate D2 affinity (exact Ki not numerically disclosed in primary source) versus haloperidol's subnanomolar D2 binding; functional D2 antagonism is preserved but at reduced occupancy relative to classical agents |
| Conditions | In vitro radioligand binding assays using recombinant human receptors expressed in mammalian cell membranes |
Why This Matters
This defined polyreceptor profile differentiates EGIS-11150 from high-D2-occupancy antipsychotics for research applications requiring modulation of multiple monoaminergic pathways with reduced D2-mediated motor side-effect liability.
- [1] Gacsályi I, et al. Egis-11150: a candidate antipsychotic compound with procognitive efficacy in rodents. Neuropharmacology. 2013;64:254-263. doi:10.1016/j.neuropharm.2012.07.017 View Source
- [2] Meltzer HY, et al. Classification of typical and atypical antipsychotic drugs on the basis of dopamine D1, D2 and serotonin2 pKi values. J Pharmacol Exp Ther. 1989;251(1):238-246. View Source
